molecular formula C11H18N2O B7516089 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole

5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole

Cat. No. B7516089
M. Wt: 194.27 g/mol
InChI Key: IEFAEISXOSIJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MPPO, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPO has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood, but it is thought to involve the interaction of the compound with ROS. 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been found to react with a variety of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. The reaction between 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole and ROS results in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS, 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been found to have antioxidant properties. 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to scavenge ROS and protect against oxidative damage in vitro and in vivo.
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been found to have neuroprotective properties. 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its sensitivity to ROS. 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is highly sensitive to changes in ROS levels, making it a useful tool for studying the role of ROS in biological processes.
However, there are also limitations to using 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments. One limitation is its relatively low yield in the synthesis process. Another limitation is its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole. One area of research is the development of more efficient synthesis methods for 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole. Another area of research is the exploration of 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole's potential as a therapeutic agent for neurodegenerative diseases and other conditions associated with oxidative stress.
In addition, there is a need for further research on the mechanism of action of 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole. A better understanding of how 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole interacts with ROS could lead to the development of more effective tools for studying ROS in biological systems.
Conclusion:
In conclusion, 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is a chemical compound that has been extensively studied for its potential use in scientific research. 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has a variety of biochemical and physiological effects, and its sensitivity to ROS makes it a useful tool for studying the role of ROS in biological processes. While there are limitations to using 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments, there are also many future directions for research on this compound.

Synthesis Methods

The synthesis method for 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole involves the reaction of 4-methylpiperidine with 2-bromo-5-methyl-1,3-oxazole in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been used in scientific research for a variety of purposes. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS). 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been found to be highly sensitive to ROS, and its fluorescence can be used to monitor changes in ROS levels in biological systems.
5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been used as a tool for studying the role of ROS in various biological processes. For example, 5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been used to investigate the role of ROS in the development of cancer and neurodegenerative diseases.

properties

IUPAC Name

5-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-3-5-13(6-4-9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFAEISXOSIJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine

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